Cas no 1876239-15-4 (3-Cyclopropylmethoxy-benzenesulfonamide)

3-Cyclopropylmethoxy-benzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- 3-(cyclopropylmethoxy)benzene-1-sulfonamide
- EN300-1453032
- 3-Cyclopropylmethoxy-benzenesulfonamide
- 1876239-15-4
-
- インチ: 1S/C10H13NO3S/c11-15(12,13)10-3-1-2-9(6-10)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H2,11,12,13)
- InChIKey: CVFBRXMTSOEWGX-UHFFFAOYSA-N
- SMILES: S(C1=CC=CC(=C1)OCC1CC1)(N)(=O)=O
計算された属性
- 精确分子量: 227.06161445g/mol
- 同位素质量: 227.06161445g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 305
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 77.8Ų
3-Cyclopropylmethoxy-benzenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1453032-0.25g |
3-(cyclopropylmethoxy)benzene-1-sulfonamide |
1876239-15-4 | 0.25g |
$972.0 | 2023-05-26 | ||
Enamine | EN300-1453032-0.5g |
3-(cyclopropylmethoxy)benzene-1-sulfonamide |
1876239-15-4 | 0.5g |
$1014.0 | 2023-05-26 | ||
Enamine | EN300-1453032-5.0g |
3-(cyclopropylmethoxy)benzene-1-sulfonamide |
1876239-15-4 | 5g |
$3065.0 | 2023-05-26 | ||
Enamine | EN300-1453032-10.0g |
3-(cyclopropylmethoxy)benzene-1-sulfonamide |
1876239-15-4 | 10g |
$4545.0 | 2023-05-26 | ||
Enamine | EN300-1453032-2.5g |
3-(cyclopropylmethoxy)benzene-1-sulfonamide |
1876239-15-4 | 2.5g |
$2071.0 | 2023-05-26 | ||
Enamine | EN300-1453032-0.05g |
3-(cyclopropylmethoxy)benzene-1-sulfonamide |
1876239-15-4 | 0.05g |
$888.0 | 2023-05-26 | ||
Enamine | EN300-1453032-0.1g |
3-(cyclopropylmethoxy)benzene-1-sulfonamide |
1876239-15-4 | 0.1g |
$930.0 | 2023-05-26 | ||
Enamine | EN300-1453032-1.0g |
3-(cyclopropylmethoxy)benzene-1-sulfonamide |
1876239-15-4 | 1g |
$1057.0 | 2023-05-26 |
3-Cyclopropylmethoxy-benzenesulfonamide 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
3-Cyclopropylmethoxy-benzenesulfonamideに関する追加情報
Professional Introduction to 3-Cyclopropylmethoxy-benzenesulfonamide (CAS No. 1876239-15-4)
3-Cyclopropylmethoxy-benzenesulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1876239-15-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and therapeutic potential. The structural features of 3-Cyclopropylmethoxy-benzenesulfonamide include a benzenesulfonamide moiety coupled with a cyclopropylmethyl group, which contributes to its unique chemical properties and biological interactions.
The< strong> benzenesulfonamide core structure is a key pharmacophore in many drug candidates, exhibiting a wide range of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The introduction of the cyclopropylmethyl group at the para position of the benzene ring in 3-Cyclopropylmethoxy-benzenesulfonamide enhances its binding affinity to target enzymes and receptors, potentially improving its pharmacological efficacy.
In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives for therapeutic applications. The< strong> 3-Cyclopropylmethoxy-benzenesulfonamide structure has been explored in several preclinical studies for its potential role in modulating various disease pathways. For instance, studies have indicated that this compound may interfere with key enzymatic processes involved in cancer cell proliferation and survival, making it a promising candidate for further development as an anticancer agent.
One of the most compelling aspects of 3-Cyclopropylmethoxy-benzenesulfonamide is its ability to interact with biological targets in a highly specific manner. The cyclopropylmethyl group, in particular, has been shown to enhance the compound's solubility and bioavailability, which are critical factors for drug development. Additionally, the sulfonamide moiety can form hydrogen bonds with polar residues in proteins, facilitating stable binding and prolonged interaction with biological targets.
The< strong>CAS No. 1876239-15-4 of this compound ensures its unique identification and distinguishes it from other sulfonamide derivatives. This specificity is crucial for researchers who are conducting high-throughput screening assays and need to accurately identify and quantify the presence of their target compounds. The CAS registry number also aids in regulatory compliance and ensures that the compound can be properly documented and tracked throughout its development process.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of 3-Cyclopropylmethoxy-benzenesulfonamide with greater accuracy. Molecular docking studies have revealed that this compound can effectively bind to various enzymes and receptors implicated in human diseases. These findings have laid the groundwork for further experimental validation and optimization of the compound's therapeutic potential.
The synthesis of< strong >3-Cyclopropylmethoxy-benzenesulfonamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this sulfonamide derivative.
In conclusion, 3-Cyclopropylmethoxy-benzenesulfonamide (CAS No. 1876239-15-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a valuable candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one hold promise for addressing unmet medical needs through innovative therapeutic strategies.
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